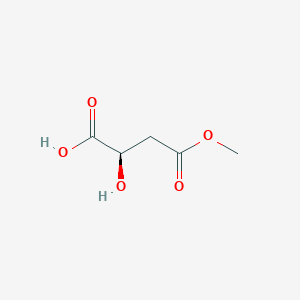
(2R)-2-hydroxy-4-methoxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(methoxycarbonyl)-2-hydroxypropanoic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a methoxycarbonyl group and a hydroxyl group attached to a propanoic acid backbone. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(methoxycarbonyl)-2-hydroxypropanoic acid typically involves the esterification of ®-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.
Industrial Production Methods
In an industrial setting, the production of ®-3-(methoxycarbonyl)-2-hydroxypropanoic acid can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors has been shown to enhance the synthesis of esters, making it a viable method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(methoxycarbonyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: ®-3-(carboxy)-2-oxopropanoic acid.
Reduction: ®-3-(hydroxymethyl)-2-hydroxypropanoic acid.
Substitution: ®-3-(substituted)-2-hydroxypropanoic acid derivatives.
Aplicaciones Científicas De Investigación
®-3-(methoxycarbonyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Mecanismo De Acción
The mechanism of action of ®-3-(methoxycarbonyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(methoxycarbonyl)-2-hydroxypropanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
®-3-(ethoxycarbonyl)-2-hydroxypropanoic acid: A similar compound with an ethoxycarbonyl group instead of a methoxycarbonyl group.
®-3-(methoxycarbonyl)-2-oxopropanoic acid: An oxidized derivative of the compound.
Uniqueness
®-3-(methoxycarbonyl)-2-hydroxypropanoic acid is unique due to its chiral nature and the presence of both hydroxyl and methoxycarbonyl groups. These functional groups confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H8O5 |
|---|---|
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m1/s1 |
Clave InChI |
ZJDXMXMEZZVUKO-GSVOUGTGSA-N |
SMILES |
COC(=O)CC(C(=O)O)O |
SMILES isomérico |
COC(=O)C[C@H](C(=O)O)O |
SMILES canónico |
COC(=O)CC(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















